1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry and other scientific fields. The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a hex-4-yn-2-yl substituent.
Preparation Methods
The synthesis of 1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of maleic anhydride with an appropriate amine to form the pyrrolidine-2,5-dione core. The hex-4-yn-2-yl group can be introduced through subsequent reactions involving alkynylation. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pH, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as amines or thiols replace existing substituents. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .
Scientific Research Applications
1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammation and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The hex-4-yn-2-yl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: The parent compound without the hex-4-yn-2-yl group, which has different chemical and biological properties.
N-substituted pyrrolidine-2,5-diones: Compounds with various substituents on the nitrogen atom, which can alter their reactivity and biological activity.
Alkynyl-substituted pyrrolidines: Compounds with different alkynyl groups, which can affect their chemical behavior and applications. The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties
Properties
CAS No. |
89017-51-6 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-hex-4-yn-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H13NO2/c1-3-4-5-8(2)11-9(12)6-7-10(11)13/h8H,5-7H2,1-2H3 |
InChI Key |
GKDXYKCBUDJTNE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(C)N1C(=O)CCC1=O |
Origin of Product |
United States |
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